molecular formula C16H22N2O4 B11926371 3-(3-(((Benzyloxy)carbonyl)amino)piperidin-3-yl)propanoic acid

3-(3-(((Benzyloxy)carbonyl)amino)piperidin-3-yl)propanoic acid

Cat. No.: B11926371
M. Wt: 306.36 g/mol
InChI Key: UCXZKIYEUFVDDW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(((Benzyloxy)carbonyl)amino)piperidin-3-yl)propanoic acid typically involves multiple steps. One common method includes the protection of the amine group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the piperidine ring and subsequent attachment of the propanoic acid moiety .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-(((Benzyloxy)carbonyl)amino)piperidin-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium on carbon, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-(3-(((Benzyloxy)carbonyl)amino)piperidin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-(((Benzyloxy)carbonyl)amino)piperidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing an active amine group that can participate in further biochemical reactions. This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(((Benzyloxy)carbonyl)amino)piperidin-3-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

3-[3-(phenylmethoxycarbonylamino)piperidin-3-yl]propanoic acid

InChI

InChI=1S/C16H22N2O4/c19-14(20)7-9-16(8-4-10-17-12-16)18-15(21)22-11-13-5-2-1-3-6-13/h1-3,5-6,17H,4,7-12H2,(H,18,21)(H,19,20)

InChI Key

UCXZKIYEUFVDDW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(CCC(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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